molecular formula C18H21ClN2O3 B253658 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

Cat. No. B253658
M. Wt: 348.8 g/mol
InChI Key: MEDHOMCSABAKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature and has shown promise in a variety of applications.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor and can increase the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in animal models. These effects include anxiolytic activity, sedation, and anticonvulsant activity. It has also been shown to have potential as a treatment for insomnia and other sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for investigating the role of the GABA-A receptor in neurological disorders. However, one limitation is that it has not been extensively studied in humans, and its safety profile is not well understood.

Future Directions

There are several future directions for research on compound X. One area of interest is in the development of more selective modulators of the GABA-A receptor. Another area of interest is in the investigation of the potential therapeutic uses of compound X in neurological disorders such as anxiety, depression, and epilepsy. Finally, there is a need for further studies on the safety and toxicity of compound X in humans.

Synthesis Methods

The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form the corresponding phenoxide. This is followed by the addition of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid to form the ester. Finally, the ester is converted to the amide using acetic anhydride and pyridine.

Scientific Research Applications

Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have activity as a modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and has been implicated in a variety of neurological disorders.

properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C18H21ClN2O3/c1-10-4-5-15-14(6-10)18(24-21-15)20-16(22)9-23-13-7-11(2)17(19)12(3)8-13/h7-8,10H,4-6,9H2,1-3H3,(H,20,22)

InChI Key

MEDHOMCSABAKQW-UHFFFAOYSA-N

SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.